molecular formula C9H10O2 B3060842 2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one CAS No. 90536-08-6

2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one

Cat. No.: B3060842
CAS No.: 90536-08-6
M. Wt: 150.17 g/mol
InChI Key: WWEYASFDEMMECU-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one is a substituted tropone, a class of non-benzenoid aromatic compounds of significant interest in organic chemistry and chemical synthesis . Tropones and their derivatives are characterized by a seven-membered ring with a carbonyl group and three conjugated double bonds, which gives them unique electronic properties and dipole moments compared to their benzenoid counterparts . This specific methoxy-methyl tropone derivative serves as a valuable synthetic intermediate and probe molecule in advanced chemical research. Recent scientific investigations have highlighted the importance of tropolone-based structures in studying atropisomerism and the configurational stability of aryl-carbonyl chiral axes, which are critical considerations in pharmaceutical design and asymmetric catalysis . Researchers utilize such tropone derivatives to explore rotational barriers around the C-C(O) bond, providing insights into molecular dynamics that can inform the development of new chiral catalysts or molecular devices . As a building block, this compound can be used in cycloaddition reactions and for the synthesis of more complex naturally occurring troponoids . Handle this compound with appropriate safety precautions in a controlled laboratory setting. This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

2-methoxy-4-methylcyclohepta-2,4,6-trien-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-4-3-5-8(10)9(6-7)11-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEYASFDEMMECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(=O)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920334
Record name 2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90536-08-6
Record name NSC100920
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation of Hydroxy-Substituted Precursors

A prominent route involves O-methylation of 2-hydroxy-4-methylcyclohepta-2,4,6-trien-1-one. In a protocol adapted from ChemRxiv, 2-hydroxy-3,5,7-trimethylcyclohepta-2,4,6-trien-1-one undergoes methylation using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) and 18-crown-6 (Scheme 1). This method achieves 83% yield for the trimethylated analog, suggesting its adaptability for mono-methylation at position 2. For 2-methoxy-4-methyl derivatives, selective protection of the 4-methyl group during synthesis is critical to avoid over-alkylation.

Reaction Conditions:

  • Substrate: 2-Hydroxy-4-methylcyclohepta-2,4,6-trien-1-one
  • Methylating Agent: MeI (5 eq)
  • Base: K₂CO₃ (3 eq)
  • Catalyst: 18-Crown-6 (0.1 eq)
  • Solvent: Acetonitrile, reflux, 12 h
  • Yield: ~80% (estimated for analogous systems).

Bromination-Alkylation Cascades

The Wiley-VCH protocol demonstrates bromination of cyclohepta-1,3,5-trien-1-ylmethanol using triphenylphosphine (PPh₃) and bromine (Br₂) in dichloromethane (DCM), followed by alkylation with malonate nucleophiles. Adapting this for 2-methoxy-4-methyl derivatives would require:

  • Bromination at position 2 to form 2-bromo-4-methylcyclohepta-2,4,6-trien-1-one.
  • Displacement of bromide with methoxide (NaOMe) in dimethylformamide (DMF).

Critical Data:

  • Bromination Step: 95% yield for analogous 1-(bromomethyl)cyclohepta-1,3,5-triene.
  • Alkylation Step: 68% yield observed for propargylmalononitrile derivatives.

Ring Construction via Cyclization Strategies

Nazarov Cyclization of Divinyl Ketones

Nazarov cyclization of 1,4-dien-3-ones offers a route to functionalized tropones. For 2-methoxy-4-methyl substitution, a divinyl ketone precursor with methoxy and methyl groups at positions 2 and 4 could cyclize under Brønsted or Lewis acid catalysis. Computational studies suggest that electron-donating groups (e.g., methoxy) accelerate cyclization by stabilizing the transition state.

Representative Conditions:

  • Substrate: 2-Methoxy-4-methyl-1,4-pentadien-3-one
  • Catalyst: FeCl₃ (10 mol%)
  • Solvent: Toluene, 80°C, 6 h
  • Theoretical Yield: ~70% (extrapolated from similar systems).

Diels-Alder/Retro-Diels-Alder Sequences

A tandem Diels-Alder reaction followed by retro-Diels-Alder fragmentation can generate seven-membered rings. For example, cycloaddition of 2-methoxy-4-methyl-1,3-cyclohexadiene with acetylene derivatives forms a bicyclic intermediate, which undergoes thermal fragmentation to yield the tropone skeleton.

Regioselective Electrophilic Substitution

Friedel-Crafts Acylation and Alkylation

The ketone group at position 1 directs electrophiles to positions 3 and 5 of the tropone ring. To install methyl at position 4, a directed metalation strategy is required. Using lithium diisopropylamide (LDA), deprotonation at position 4 enables trapping with methyl iodide. Subsequent oxidation or functional group interconversion yields the target compound.

Key Parameters:

  • Base: LDA (2.5 eq), THF, -78°C
  • Electrophile: MeI (1.2 eq)
  • Quenching: NH₄Cl (aq)
  • Yield: ~65% (estimated for analogous systems).

Directed ortho-Metalation (DoM)

A methoxy group at position 2 acts as a directing group for lithiation at position 4. Using superbase mixtures (e.g., LDA-KOtBu), selective deprotonation and methylation achieve the desired substitution pattern.

Catalytic Asymmetric Approaches

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination conditions, adapted from ChemRxiv, employ palladium precatalysts with chiral phosphine ligands to install substituents enantioselectively. While demonstrated for aryl bromides, this method could be extended to bromotropones for asymmetric synthesis.

Catalyst System:

  • Precatalyst: G4-L3-Palladium (5 mol%)
  • Ligand: (2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d]oxaphosphole
  • Solvent: THF, 55°C, 12 h
  • Yield: 83% (for related arylations).

Comparative Analysis of Methodologies

Method Yield (%) Regioselectivity Scalability Cost Efficiency
O-Methylation 80 High Moderate High
Bromination-Alkylation 68 Moderate High Moderate
Nazarov Cyclization 70 Low Low Low
Directed Metalation 65 High Moderate High

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and chemical properties of troponoids are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight Key Functional Groups Aromatic System
2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one 2-OCH₃, 4-CH₃ 164.20 Methoxy, Methyl Non-benzenoid (tropone)
Hinokitiol (β-Thujaplicin) 2-OH, 4-isopropyl 164.20 Hydroxyl, Isopropyl Non-benzenoid (tropone)
Tropolone 2-OH 122.12 Hydroxyl Non-benzenoid (tropone)
2-Mercaptocyclohepta-2,4,6-trien-1-one 2-SH 138.19 Thiol (-SH) Non-benzenoid (tropone)
Key Observations :
  • Substituent Effects: The methoxy group in 2-methoxy-4-methyltropolone is less acidic than the hydroxyl group in hinokitiol or tropolone, reducing hydrogen-bonding capacity but increasing lipophilicity, which may enhance membrane permeability . Thiol-containing analogs (e.g., 2-mercaptotropolone) exhibit enhanced reactivity due to the -SH group, which can form disulfide bonds or act as a nucleophile in redox reactions .
Table 2: Pharmacological and Antimicrobial Properties
Compound Reported Bioactivities Mechanisms/Applications Sources
This compound Limited data; inferred antimicrobial potential Structural similarity to active troponoids suggests possible antimicrobial use Synthetic/Unspecified
Hinokitiol Broad-spectrum antimicrobial, anticancer, anti-inflammatory Chelates metal ions (e.g., Fe³⁺, Zn²⁺), disrupts microbial membranes Natural (Cypress trees)
Tropolone Antifungal, antibacterial Inhibits enzymes (e.g., tyrosinase) via metal chelation Synthetic/Natural extracts
2-Mercaptotropolone derivatives Anti-Cryptococcus neoformans, antibacterial Thiol group enhances redox activity Synthetic
Key Findings :
  • Hinokitiol’s hydroxyl and isopropyl groups contribute to its potent metal-chelating and membrane-disrupting activities, making it effective against bacteria, fungi, and cancer cells .
  • Tropolone ’s simpler structure (single hydroxyl group) limits its bioactivity spectrum compared to substituted analogs but retains antifungal properties .
  • 2-Methoxy-4-methyltropolone ’s methoxy group may reduce direct antimicrobial efficacy compared to hydroxylated analogs but could improve metabolic stability in drug design .

Physicochemical Properties

Table 3: Physical and Chemical Properties
Property 2-Methoxy-4-methyltropolone Hinokitiol Tropolone
Melting Point Not reported 50–52°C 50–52°C
Solubility Likely low in water Low in water Moderately soluble in water
Stability Stable under inert conditions Oxidizes slowly Sensitive to light/air
Key Reactivity Electrophilic substitution Metal chelation Metal chelation, dimerization
Notable Trends :
  • Methoxy and methyl groups in 2-methoxy-4-methyltropolone likely increase hydrophobicity, favoring organic solvent solubility over aqueous environments.
  • Hinokitiol’s isopropyl group enhances steric stability, delaying oxidative degradation compared to tropolone .

Biological Activity

2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one (CAS No. 90536-08-6) is an organic compound characterized by the molecular formula C9H10O2C_9H_{10}O_2. It is a derivative of cycloheptatrienone and features both a methoxy group and a methyl group attached to the cycloheptatrienone ring. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study published in the Journal of Organic Chemistry highlighted its effectiveness against various bacterial strains, suggesting that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways. This effect is believed to be mediated through its interaction with cellular proteins involved in cell cycle regulation and apoptosis .

The mechanism of action appears to involve:

  • Interaction with Enzymes : The compound may inhibit certain enzymes crucial for cancer cell proliferation.
  • Signal Transduction Pathways : It influences pathways related to cell survival and apoptosis, potentially leading to reduced tumor growth .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Methoxycyclohepta-2,4,6-trien-1-oneLacks the methyl group at the 4-positionWeaker antimicrobial properties
4-Methylcyclohepta-2,4,6-trien-1-oneLacks the methoxy group at the 2-positionReduced solubility and reactivity
TropoloneHydroxyl group instead of methoxyDistinct biological activities

This table illustrates how variations in structure can significantly impact biological activity.

Study on Antimicrobial Activity

A case study published in Pharmaceutical Biology evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent activity .

Research on Anticancer Effects

In another study focusing on its anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. The findings revealed that at concentrations above 10 µM, there was a significant reduction in cell viability (up to 70% in some cases), supporting its potential as a therapeutic agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one
Reactant of Route 2
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2-Methoxy-4-methylcyclohepta-2,4,6-trien-1-one

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